3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

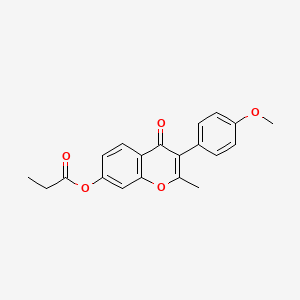

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core structure substituted with a methoxyphenyl group and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylacetic acid and 2-methyl-4H-chromen-4-one.

Esterification: The 4-methoxyphenylacetic acid is esterified with propanoic acid in the presence of a catalyst such as sulfuric acid to form 4-methoxyphenyl propanoate.

Condensation Reaction: The 4-methoxyphenyl propanoate is then subjected to a condensation reaction with 2-methyl-4H-chromen-4-one in the presence of a base such as sodium hydroxide to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromenone core, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Hydroxylated derivatives of the methoxy group.

Reduction: Alcohol derivatives of the chromenone core.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

Industry: The compound can be used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: It may modulate the activity of key signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

3-(4-Hydroxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a propanoate ester.

Uniqueness

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Biological Activity

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate is a synthetic compound belonging to the coumarin family, characterized by its chromenone structure. This compound has drawn attention due to its potential biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

Antioxidant Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that related coumarins significantly inhibited lipid peroxidation and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism involves the suppression of NF-kB signaling pathways, which play a crucial role in inflammation .

Anticancer Properties

The anticancer activity of this compound has been evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicate that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values for MCF-7 cells were reported to be around 15 µM, demonstrating its potential as a therapeutic agent in cancer treatment .

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antioxidant | - | - | Scavenging free radicals |

| Anti-inflammatory | RAW 264.7 | - | Inhibition of TNF-α and IL-6 production |

| Anticancer | MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Modulation of Bcl-2 family proteins |

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound and various biological targets. The compound was docked against COX enzymes and lipoxygenases, revealing significant binding affinities that correlate with its observed anti-inflammatory activities. The presence of the methoxy group enhances lipophilicity, facilitating better membrane permeability and target interaction .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-4-18(21)25-15-9-10-16-17(11-15)24-12(2)19(20(16)22)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXLWBKKVDJOMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.